7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione

描述

Chemical Identity and Nomenclature

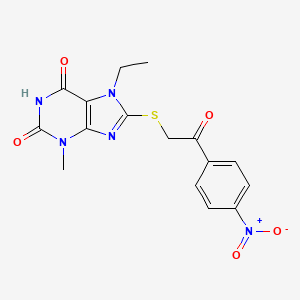

The compound is systematically named 7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione under IUPAC guidelines. Its molecular formula, C₁₆H₁₅N₅O₅S , corresponds to a molecular weight of 389.39 g/mol . The CAS registry number 303971-14-4 uniquely identifies it in chemical databases.

Table 1: Key Chemical Identifiers

The nomenclature reflects its purine-dione backbone substituted with ethyl (C₂H₅), methyl (CH₃), and a thioether-linked 4-nitrophenyl-oxoethyl group. The numbering follows purine conventions, with positions 2 and 6 occupied by ketone groups.

Structural Features and Heterocyclic System

The compound’s core is a purine-2,6-dione heterocycle , comprising fused pyrimidine and imidazole rings. Key structural elements include:

- Purine-Dione Skeleton : The bicyclic system contains two ketone groups at positions 2 and 6, contributing to hydrogen-bonding capacity and electronic polarization .

- Substituents :

- 7-Ethyl Group : An ethyl chain at position 7 enhances lipophilicity, potentially influencing membrane permeability.

- 3-Methyl Group : A methyl group at position 3 sterically modulates interactions with biological targets.

- 8-Thioether Linkage : A sulfur atom at position 8 connects to a 2-(4-nitrophenyl)-2-oxoethyl moiety, introducing aromatic and electron-withdrawing nitro functionalities .

Table 2: Structural Components and Positions

The 4-nitrophenyl group introduces a strong electron-withdrawing effect, which may stabilize charge-transfer complexes or modulate enzyme binding .

Historical Context of Purine-Dione Derivatives in Medicinal Chemistry

Purine-dione derivatives have been pivotal in drug discovery due to their structural mimicry of endogenous purines. Key milestones include:

- Early Developments : Theophylline (1,3-dimethylxanthine), a purine-2,6-dione derivative, emerged in the 19th century as a bronchodilator, establishing the scaffold’s therapeutic potential.

- Modern Applications : Allopurinol, a xanthine oxidase inhibitor, underscores the role of purine-diones in treating metabolic disorders .

The introduction of nitroaryl groups in purine derivatives, as seen in this compound, aligns with strategies to enhance target affinity or redox activity. For example, nitro groups in antiparasitic drugs like benznidazole improve efficacy through radical anion formation .

Synthetic Advances : Recent methods for purine-dione functionalization, such as Mitsunobu reactions and thiomethylation, have enabled precise modifications at positions 3, 7, and 8 . These techniques facilitated the synthesis of analogs like 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6-dione, highlighting the scaffold’s versatility .

属性

IUPAC Name |

7-ethyl-3-methyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5S/c1-3-20-12-13(19(2)15(24)18-14(12)23)17-16(20)27-8-11(22)9-4-6-10(7-5-9)21(25)26/h4-7H,3,8H2,1-2H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNJCCBZPNJXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the purine core: Starting from a suitable purine precursor, such as 6-chloropurine, through alkylation reactions to introduce the ethyl and methyl groups.

Introduction of the thioether linkage: This step involves the reaction of the purine derivative with a thiol compound, such as 2-mercaptoethanol, under basic conditions.

Attachment of the nitrophenyl group: The final step includes the reaction of the intermediate with a nitrophenyl acyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted purine derivatives.

科学研究应用

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in breast and lung cancer models through apoptosis induction and cell cycle arrest mechanisms .

- Antiviral Properties :

- Anti-inflammatory Effects :

Pharmaceutical Development

The synthesis of 7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione has been optimized for pharmaceutical applications. Various formulations have been explored to enhance bioavailability and therapeutic efficacy:

- Nanoparticle Formulations : Encapsulation in nanoparticles has shown promise in improving solubility and targeted delivery to tumor sites.

- Combination Therapies : The compound is being evaluated in combination with other chemotherapeutic agents to enhance overall treatment efficacy and reduce drug resistance .

Case Studies

- Study on Anticancer Efficacy :

- Antiviral Research :

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The presence of the nitrophenyl group may enhance binding affinity or specificity through additional interactions with the target protein.

相似化合物的比较

Comparison with Similar Compounds

Substituent Variations at Position 8

Position 8 substitutions significantly influence physicochemical and biological properties. Key comparisons include:

Notes:

- Electron-withdrawing vs. Chlorophenyl () offers moderate electron withdrawal.

- Synthetic accessibility : The target compound’s yield (85.9%) is higher than sulfonyl derivatives (16.3% in a key step), reflecting the challenge of introducing sulfur-oxidized groups .

Substituent Variations at Position 7

Position 7 modifications alter steric and hydrophobic properties:

Analgesic Activity in Caffeine Analogs

- Compound 3j (8-(6-methylpyridin-2-yloxy)) and 3m (8-(3-chloro-6-trifluoromethylpyridin-2-yloxy)) retain analgesic effects but lack caffeine’s CNS stimulation. This highlights the role of position 8 substitutions in dissecting biological activity .

Necroptosis Inhibition

- Sulfonyl and sulfinyl derivatives (e.g., compound 27) inhibit Mixed Lineage Kinase Domain-Like (MLKL) protein, a key necroptosis mediator. The sulfonyl group’s polarity may facilitate interactions with the kinase domain .

Anticancer Potential

- Triazolylmethoxy-substituted purine-diones (e.g., compound 22i) show anticancer activity, with IR and HRMS data confirming structural integrity .

生物活性

7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS No. 303971-14-4) is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a nitrophenyl group and a thioether linkage, contributing to its pharmacological profile.

- Molecular Formula : C16H15N5O5S

- Molecular Weight : 389.39 g/mol

- Structure : The compound features a purine core modified with an ethyl and methyl group as well as a thioether moiety linked to a nitrophenyl group.

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific phosphodiesterases (PDEs), which are critical in regulating intracellular levels of cyclic nucleotides.

Pharmacological Effects

-

Anticancer Activity :

- Research indicates that compounds similar to 7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the purine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Case Studies and Research Findings

常见问题

Q. How to evaluate in vivo pharmacokinetics and toxicity?

- ADME profiling :

- Plasma stability : Incubate with mouse plasma and analyze via LC-MS .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in organs .

- Toxicity : Perform acute toxicity studies in rodents, monitoring liver/kidney function markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。